molecular formula C11H12BrF3N2O2 B13510784 Tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate

Tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate

Cat. No.: B13510784
M. Wt: 341.12 g/mol
InChI Key: OIBAQYOXMCTYAP-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate typically involves the reaction of 5-bromo-3-(trifluoromethyl)pyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include room temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyridine ring can be oxidized under certain conditions, leading to the formation of N-oxides.

    Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using appropriate reducing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Major Products:

  • Substitution reactions yield derivatives where the bromine atom is replaced by other functional groups.
  • Oxidation reactions produce N-oxides of the pyridine ring.
  • Reduction reactions result in partially or fully reduced trifluoromethyl groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as a pharmacophore in drug design and development.
  • Evaluated for its activity against specific biological targets, such as enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl 3-bromopropylcarbamate

Comparison:

  • tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate: Similar in structure but contains a pyrimidine ring instead of a pyridine ring, which may affect its reactivity and biological activity.
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a methoxy group instead of a trifluoromethyl group, which can influence its electronic properties and interactions with biological targets.
  • tert-Butyl 3-bromopropylcarbamate: Lacks the trifluoromethyl and pyridine ring, making it less complex and potentially less versatile in its applications.

The uniqueness of tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate (CAS No. 1607838-08-3) is a compound of interest due to its unique structural features, including a trifluoromethyl group and a bromo substituent on a pyridine ring. These characteristics are known to influence the biological activity of compounds significantly. This article explores the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H12BrF3N2O2
  • Molecular Weight : 341.12 g/mol
  • Structure : The compound consists of a pyridine ring with a bromine atom at the 5-position and a trifluoromethyl group at the 3-position, linked to a tert-butyl carbamate moiety.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an inhibitor of specific enzymes and its therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced potency against certain biological targets. For instance, studies have shown that similar trifluoromethyl-containing compounds can inhibit enzymes such as branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types . The presence of the bromine atom may also contribute to increased binding affinity due to halogen bonding interactions.

Structure-Activity Relationships (SAR)

The SAR studies for related compounds suggest that modifications on the pyridine ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall potency against targeted receptors or enzymes .

Case Study 1: Inhibition of BCATs

A study focusing on BCAT inhibitors highlighted that the incorporation of trifluoromethyl groups into the structure led to improved selectivity and potency in inhibiting these enzymes. The dual BCAT1/2 inhibitor BAY-069, which shares structural similarities with this compound, displayed significant cellular activity .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of related carbamate derivatives. The findings suggested that compounds with similar structures exhibited varying degrees of antibacterial activity, indicating potential therapeutic applications in treating infections caused by resistant strains .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberTarget EnzymeIC50 (µM)Notes
This compound1607838-08-3BCAT1/2TBDPotential inhibitor
BAY-069TBDBCAT1/2<0.1High selectivity and potency
Related Trifluoromethyl CarbamateTBDVariousTBDAntimicrobial properties observed

Properties

Molecular Formula

C11H12BrF3N2O2

Molecular Weight

341.12 g/mol

IUPAC Name

tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-8-7(11(13,14)15)4-6(12)5-16-8/h4-5H,1-3H3,(H,16,17,18)

InChI Key

OIBAQYOXMCTYAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C(F)(F)F

Origin of Product

United States

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